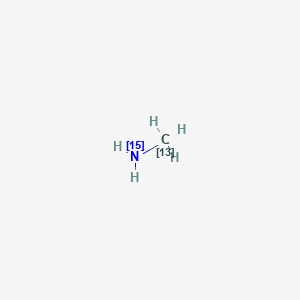![molecular formula C9H12F2O2 B3322381 (3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1447972-21-5](/img/structure/B3322381.png)
(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid
Übersicht
Beschreibung
(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid: is a fluorinated bicyclic compound with the molecular formula C9H12F2O2 . This compound is characterized by its bicyclic structure, which includes a three-membered ring fused to a four-membered ring, and the presence of two fluorine atoms at the 8th position of the bicyclic system. The carboxylic acid group at the 3rd position makes it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as bicyclo[3.2.1]octane .
Fluorination: The precursor undergoes selective fluorination at the 8th position to introduce fluorine atoms. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Carboxylation: The fluorinated intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 3rd position. This can be done using reagents like carbon monoxide in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination and carboxylation processes, often using continuous flow reactors to ensure efficiency and safety. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or anhydrides .
Reduction: The fluorine atoms can be reduced under specific conditions, although this is less common due to the stability of the C-F bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like sodium hypochlorite or chromium(VI) oxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Reagents like alcohols or amines in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide) .
Major Products Formed:
Esters and Amides: Resulting from the substitution of the carboxylic acid group.
Oxidized Derivatives: Such as esters and anhydrides from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid: has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of fluorination on biological systems, as fluorinated compounds often exhibit unique biological activities.
Medicine: Fluorinated compounds are known for their potential in drug design, and this compound can be a precursor for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials that require fluorinated components for enhanced properties.
Wirkmechanismus
The mechanism by which (3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid exerts its effects depends on its specific application. In drug design, for example, the fluorine atoms can enhance the binding affinity of the compound to its molecular target by increasing its lipophilicity and stability. The carboxylic acid group can interact with biological targets through hydrogen bonding and ionic interactions.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with receptors to modulate their activity, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
8-fluorobicyclo[3.2.1]octane-3-carboxylic acid
8,8-difluorobicyclo[3.2.1]octane-2-carboxylic acid
8-azabicyclo[3.2.1]octane-2-carboxylic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
(1S,5R)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)6-1-2-7(9)4-5(3-6)8(12)13/h5-7H,1-4H2,(H,12,13)/t5?,6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPBXIBHSQTLEK-DGUCWDHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1C2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1C2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447942-37-1 | |
| Record name | rac-(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



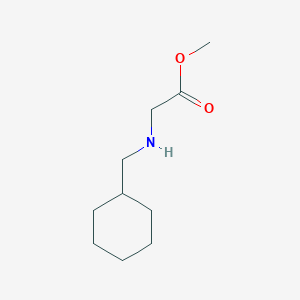
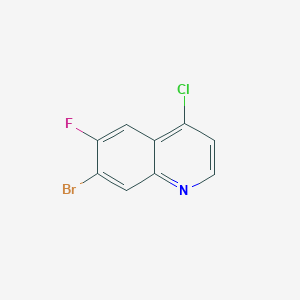
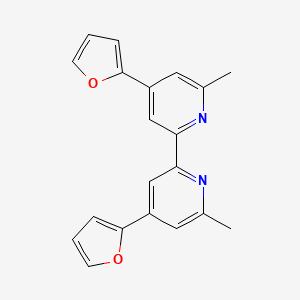
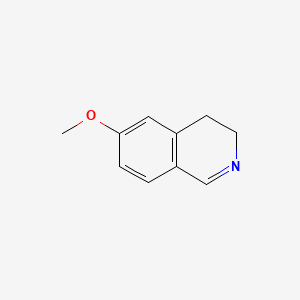
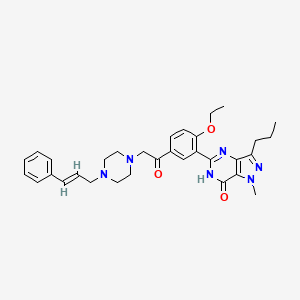
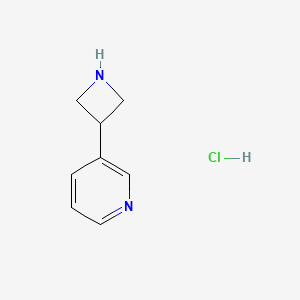
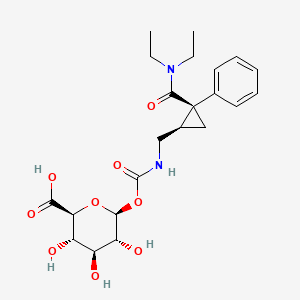
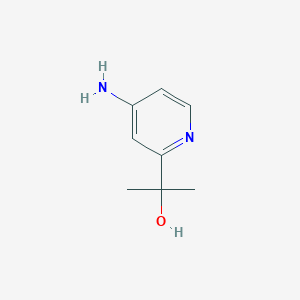
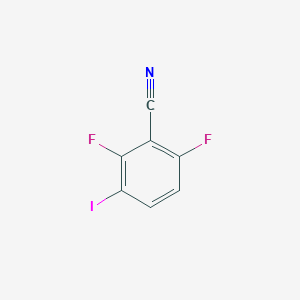
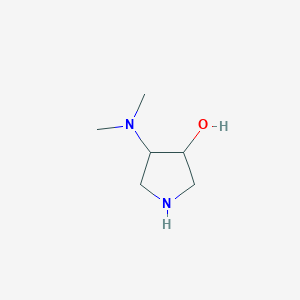
![[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde](/img/structure/B3322394.png)
![(3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3322396.png)
